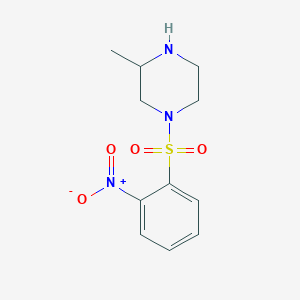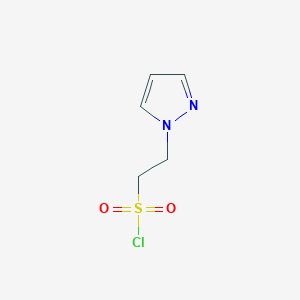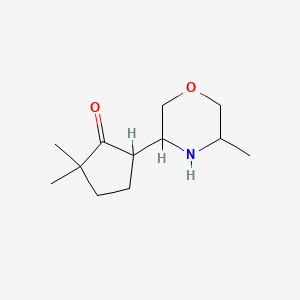![molecular formula C10H15NS B13065395 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is an organic compound that belongs to the class of thienopyridines. It is characterized by a fused ring system consisting of a thiophene ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the use of 2-thiophenecarboxaldehyde and propylamine.
Cyclization: The reaction proceeds through a cyclization process where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of propylamine to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including antiplatelet agents and anticoagulants.
Biological Studies: The compound is studied for its potential biological activities, such as inhibition of platelet aggregation and anti-inflammatory properties.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules for various chemical research projects.
Mechanism of Action
The mechanism of action of 4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems, such as platelet receptors.
Pathways Involved: It interferes with the signaling pathways involved in platelet aggregation, thereby inhibiting the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the propyl group but shares the core structure.
Prasugrel: A thienopyridine prodrug with similar platelet aggregation inhibition properties.
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Uniqueness
4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the propyl group, which may influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other thienopyridine derivatives .
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-3-9-8-5-7-12-10(8)4-6-11-9/h5,7,9,11H,2-4,6H2,1H3 |
InChI Key |
PEZBJUFLHSSYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
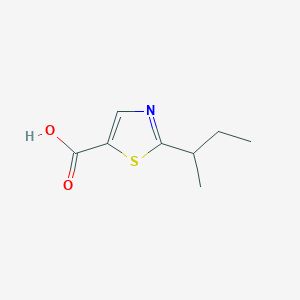
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
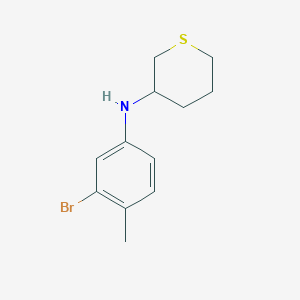
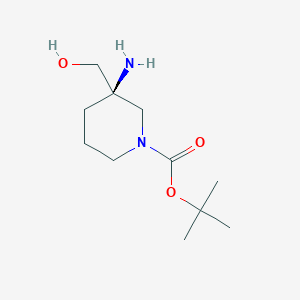
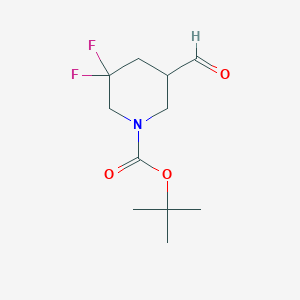
![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
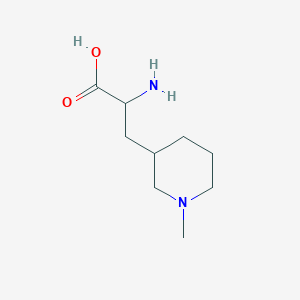
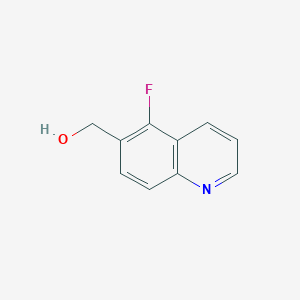
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
